Ethyl 4-Isopropyl-4-piperidinecarboxylate

Description

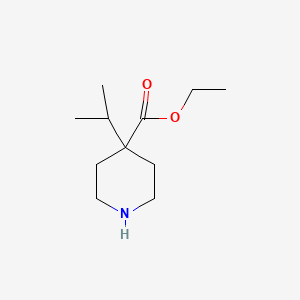

Ethyl 4-isopropyl-4-piperidinecarboxylate is a piperidine derivative with a substituted carboxylate ester and an isopropyl group at the 4-position of the piperidine ring. Its hydrochloride salt (CAS RN: 24424-99-5, molecular formula: C₁₁H₂₂ClNO₂) is widely used in pharmaceutical and chemical research . Key identifiers include ChemSpider ID 24605402 and synonyms such as AKOS015950488 and AB1000165 .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 4-propan-2-ylpiperidine-4-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11/h9,12H,4-8H2,1-3H3 |

InChI Key |

CXPSIBDQWUBROI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Isopropylpiperidine-4-carboxylic Acid

The most direct and commonly reported method involves esterification of 4-isopropylpiperidine-4-carboxylic acid with ethanol under acidic or catalytic conditions. This reaction is typically carried out under reflux to drive the equilibrium toward ester formation.

- Reaction Conditions: Reflux with ethanol, often in the presence of an acid catalyst such as thionyl chloride or hydrochloric acid.

- Typical Yield: High yields reported, often exceeding 90% for the ethyl ester stage.

- Example: 4-isopropylpiperidine-4-carboxylic acid dissolved in ethanol, cooled to 0 °C, then treated dropwise with thionyl chloride and refluxed for 48 hours, followed by workup and purification to obtain the ester as a clear oil.

Alkylation and Cyclization Routes

Alternative synthetic routes involve alkylation of piperidine derivatives or catalytic hydrogenation of pyridine precursors:

- Catalytic Hydrogenation: Pyridine derivatives substituted at the 4-position can be hydrogenated under mild conditions to form the piperidine ring with the desired substitution. This method can be one-step and suitable for industrial scale but requires precise control of conditions and catalysts.

- Alkylation: Introduction of the isopropyl group can be achieved via alkylation of piperidine intermediates using isopropyl halides or related reagents, often in the presence of bases like potassium carbonate in solvents such as acetonitrile.

Avoidance of Undesired Byproducts

Some processes report the formation of dimer impurities such as diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), which complicate purification. Improved methods avoid these by controlling reagent stoichiometry and reaction conditions, thus enhancing safety and yield.

- The crude ester product is typically purified by extraction with ethyl acetate, washing with aqueous base to remove impurities, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Further purification may involve flash chromatography on silica gel using ethyl acetate/petroleum ether mixtures.

- Characterization is confirmed by ^1H NMR spectroscopy, showing characteristic signals for the ethyl ester group (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and piperidine ring protons.

- The esterification of 4-isopropylpiperidine-4-carboxylic acid with ethanol under reflux and thionyl chloride catalysis is a robust and high-yielding method.

- Alternative routes via catalytic hydrogenation of pyridine precursors offer a one-step, scalable process with high yields and fewer impurities.

- Alkylation strategies provide flexibility in introducing the isopropyl group but require careful control to avoid side reactions.

- Process improvements focus on minimizing dimer formation and toxic intermediates, enhancing safety and purification efficiency.

The preparation of Ethyl 4-isopropyl-4-piperidinecarboxylate is well-established through several synthetic routes. The choice of method depends on scale, available starting materials, and desired purity. Esterification of the corresponding acid under reflux with thionyl chloride remains the benchmark for laboratory synthesis, while catalytic hydrogenation methods show promise for industrial application. Careful control of reaction parameters ensures high yield and purity, making this compound accessible for further pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Isopropyl-4-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-Isopropyl-4-piperidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Piperidine-4-carboxylate Derivatives

Ethyl Piperidine-4-carboxylate (CAS: 1126-09-6)

- Structure : Lacks the 4-isopropyl group, containing only the ethyl carboxylate ester.

- Properties: Similarity score of 0.95 to the target compound, indicating structural proximity.

- Applications : Used as a building block in organic synthesis, particularly where lower steric bulk is advantageous.

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride (CAS: 169458-04-2)

Substituted Aromatic Piperidinecarboxylates

Ethyl 4-(2-Fluorophenyl)-4-piperidinecarboxylate (CAS: 80142-03-6)

- Structure : Replaces the isopropyl group with a 2-fluorophenyl ring.

- Applications : Likely explored in CNS drug development due to fluorophenyl motifs.

Ethyl 1-Benzoylpiperidine-4-carboxylate (CAS: 136081-74-8)

- Structure : Substitutes the isopropyl group with a benzoyl moiety at the 1-position.

- Properties: Increased aromatic bulk may reduce solubility in aqueous media but improve binding to hydrophobic targets. No significant hazards reported, suggesting safer handling than fluorophenyl analogs .

Heterocyclic and Bulky Substituent Derivatives

Ethyl 4-Isopropylthiazole-5-carboxylate

- Structure : Replaces the piperidine ring with a thiazole heterocycle.

- Properties : Thiazole introduces sulfur, altering electronic properties and enabling metal coordination. The isopropyl group retains lipophilicity, but the heterocycle may reduce metabolic stability .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structure : Features four methyl groups on the piperidine ring, creating significant steric hindrance.

- Properties : Bulky substituents limit conformational flexibility and reactivity, contrasting with the more accessible isopropyl group in the target compound. These derivatives are often used as stabilizers or antioxidants .

Physicochemical and Hazard Profile Comparison

Table 1: Key Properties of Ethyl 4-Isopropyl-4-piperidinecarboxylate and Analogs

Biological Activity

Ethyl 4-isopropyl-4-piperidinecarboxylate, a compound with significant potential in medicinal chemistry, features a piperidine ring and an ethyl ester group, contributing to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 225.33 g/mol. Its structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Isopropyl Group : Contributes to steric hindrance and influences biological interactions.

- Ethyl Ester Group : Enhances solubility and bioavailability.

This compound's unique structure allows it to interact with various biological targets, including enzymes and receptors, leading to alterations in cellular signaling pathways and metabolic processes.

This compound exhibits various biological activities through its interaction with specific molecular targets:

- Enzyme Modulation : The compound has been shown to influence enzyme activity, particularly those involved in metabolic pathways. Its interaction can lead to either inhibition or activation of enzymatic functions.

- Receptor Interaction : Similar to other piperidine derivatives, it may interact with opioid receptors, potentially modulating pain perception and influencing central nervous system activities.

In Vitro Studies

Research indicates that this compound can affect several cellular functions:

- Cell Signaling Pathways : It modulates pathways related to cell growth, differentiation, apoptosis, and metabolism. For instance, it can activate or inhibit signaling cascades that control these cellular functions.

- Gene Expression Alteration : Studies have shown that this compound can induce changes in gene expression profiles in targeted cells, impacting metabolic activity and cellular responses.

Pharmacokinetics

The pharmacokinetic profile suggests good absorption and distribution within biological systems. Key findings include:

- Metabolism : Primarily occurs in the liver.

- Excretion : Predominantly through urine.

- Stability : Exhibits stability under physiological conditions, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate | Structure | Enzyme modulation, receptor interaction |

| Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate | Structure | Similar activity profile but lower potency |

| Ethyl 1-Boc-4-phenyl-4-piperidinecarboxylate | Structure | Enhanced receptor selectivity |

The presence of the isopropyl group in this compound imparts distinct steric and electronic properties compared to its analogs, making it particularly useful for synthesizing compounds with specific biological activities.

Case Studies

- Pain Modulation Study : A study evaluated the effects of this compound on pain signaling pathways in rodent models. Results indicated a significant reduction in pain perception through opioid receptor modulation.

- Cancer Research Application : In vitro studies demonstrated that this compound could inhibit the growth of certain cancer cell lines by altering gene expression involved in cell cycle regulation.

Q & A

Basic: What are the standard synthesis protocols for Ethyl 4-Isopropyl-4-piperidinecarboxylate?

Answer:

A common synthesis involves alkylation or acylation of piperidine derivatives. For example, a procedure adapted from similar piperidinecarboxylates uses a flame-dried, nitrogen-purged reactor with reagents like triethylamine and dichloromethane. Key steps include:

- Controlled addition of acylating agents (e.g., isopropyl chloride) to piperidine precursors.

- Maintaining low temperatures (0–5°C) to suppress side reactions.

- Purification via recrystallization or column chromatography .

Note: Adjust stoichiometry based on analytical monitoring (e.g., TLC or GC-MS).

Basic: What safety precautions are required when handling this compound?

Answer:

Refer to GHS classifications for analogous compounds:

- H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

- Use PPE: nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood with engineered controls (e.g., scrubbers) to mitigate vapor exposure .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Critical variables include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Computational modeling : Use reaction path search methods (quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .

Advanced: How to resolve conflicting spectral data during characterization?

Answer:

For ambiguous NMR or mass spectrometry results:

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations.

- Perform elemental analysis (e.g., CHNS) to confirm molecular composition.

- Compare experimental IR spectra with computational predictions (DFT methods) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperidine ring.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- X-ray crystallography : To resolve stereochemistry if chiral centers are present .

Advanced: How to assess the biological activity of derivatives of this compound?

Answer:

Methodological approaches:

- In vitro assays : Screen for antimicrobial activity via microdilution (MIC determination) or enzyme inhibition studies (e.g., acetylcholinesterase).

- SAR studies : Modify the isopropyl or ester groups to evaluate pharmacophore contributions.

- Computational docking : Predict binding affinities to target proteins (e.g., kinases) using molecular dynamics simulations .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group.

- Use amber glass vials to avoid photodegradation.

- Monitor purity via HPLC every 6 months .

Advanced: What role does this compound play as an intermediate in drug development?

Answer:

- Scaffold modification : The piperidine core is functionalized to create analogs with enhanced blood-brain barrier penetration.

- Prodrug synthesis : The ethyl ester group can be hydrolyzed in vivo to generate active carboxylic acid metabolites.

- Case study: Similar derivatives are precursors to neuromodulators or kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.